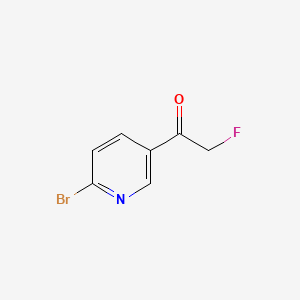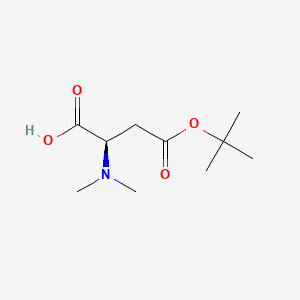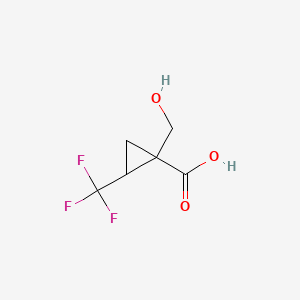
1-(6-bromopyridin-3-yl)-2-fluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromopyridin-3-yl)-2-fluoroethan-1-one, also known as 6-bromo-2-fluoroethan-1-one, is a synthetic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of drugs and other compounds. It has been widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. This compound has been studied extensively in recent years due to its unique properties and potential applications.
Wirkmechanismus
Target of Action
Bromopyridines, a class of compounds to which this molecule belongs, are often used in medicinal chemistry for their potential to interact with various biological targets .
Mode of Action
As a bromopyridine derivative, it may interact with its targets through halogen bonding, a type of non-covalent interaction . The bromine atom can form a halogen bond with a suitable electron donor in the target protein, potentially altering its function.
Biochemical Pathways
Bromopyridines are versatile intermediates in organic synthesis and can be involved in various biochemical reactions .
Pharmacokinetics
The solubility of the compound in DMSO is unknown , which could impact its bioavailability.
Result of Action
As a bromopyridine derivative, it may exert its effects through interactions with various biological targets .
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-Bromopyridin-3-yl)-2-fluoroethan-1-one has several advantages and limitations for laboratory experiments. The compound is relatively easy to synthesize and is available in a variety of forms. In addition, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, the compound is not very soluble in water and can be difficult to handle in certain conditions.
Zukünftige Richtungen
1-(6-Bromopyridin-3-yl)-2-fluoroethan-1-one has potential applications in the field of medicinal chemistry, as it has been shown to have antiviral and anti-inflammatory properties. The compound could be further studied for its potential applications in the treatment of diseases, such as cancer, inflammation, and infections. In addition, the compound could be studied for its potential applications in the synthesis of drugs, agrochemicals, and dyes. Finally, the compound could be studied for its potential applications in the field of nanotechnology, as it has been shown to interact with several enzymes and receptors.
Synthesemethoden
1-(6-Bromopyridin-3-yl)-2-fluoroethan-1-one can be synthesized through several methods. The most common method is the reaction of 6-bromopyridine with 2-fluoroethanol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 6-bromopyridine with 2-fluoroethanol in the presence of an acid catalyst, or the reaction of 6-bromopyridine with 2-fluoroethanol in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromopyridin-3-yl)-2-fluoroethan-1-one has been extensively studied in recent years due to its unique properties and potential applications. The compound has been used in the synthesis of several drugs, such as the anti-cancer agent imatinib and the anti-inflammatory agent celecoxib. It has also been used in the synthesis of agrochemicals, dyes, and other compounds. In addition, the compound has been studied for its potential applications in the field of medicinal chemistry, as it has been shown to have antiviral and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
1-(6-bromopyridin-3-yl)-2-fluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNLXJCNMKDPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CF)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B6608070.png)
![3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B6608080.png)
![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid](/img/structure/B6608096.png)
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)

![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)

![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)

![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)

